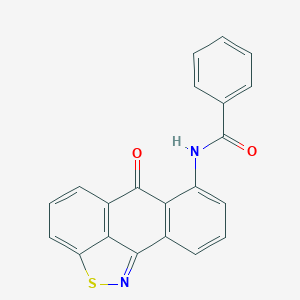

Disperse yellow 65 (C.I. 671205)

Description

BenchChem offers high-quality Disperse yellow 65 (C.I. 671205) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse yellow 65 (C.I. 671205) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10116-20-8 |

|---|---|

Molecular Formula |

C21H12N2O2S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide |

InChI |

InChI=1S/C21H12N2O2S/c24-20-14-9-5-11-16-18(14)19(23-26-16)13-8-4-10-15(17(13)20)22-21(25)12-6-2-1-3-7-12/h1-11H,(H,22,25) |

InChI Key |

LKJGCECFTMYNBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

C.I. 671205 physical and chemical properties

An in-depth search for "C.I. 671205" did not yield any publicly available data regarding its physical and chemical properties. This suggests that "C.I. 671205" may be an incorrect or non-standard identifier.

The Colour Index (C.I.) is an internationally recognized reference system for colorants, but it appears that the number 671205 is not a valid entry in this database. Without a correct chemical identifier, it is not possible to provide the requested technical guide, including data on physical and chemical properties, experimental protocols, and signaling pathway diagrams.

To proceed, please verify the C.I. number or provide an alternative identifier for the compound of interest, such as:

-

A common or trade name

-

The CAS (Chemical Abstracts Service) Registry Number

-

The IUPAC (International Union of Pure and Applied Chemistry) name

-

A chemical formula or structure

Once a valid identifier is provided, a comprehensive technical guide can be compiled to meet the specified requirements.

In-Depth Technical Guide: A Proposed Synthesis Pathway for N-(8-oxo-14-thia-15-azatetracyclo[11.2.1.02,12.04,9]hexadec-5-en-16-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The novel tetracyclic scaffold of N-(8-oxo-14-thia-15-azatetracyclo[11.2.1.02,12.04,9]hexadec-5-en-16-yl)benzamide presents a unique structural motif with potential applications in medicinal chemistry. Due to the absence of a documented synthesis in current literature, this guide proposes a plausible and strategic synthetic pathway. The core of this strategy revolves around a key intramolecular Diels-Alder (IMDA) reaction to construct the complex polycyclic framework, followed by subsequent functional group manipulations to yield the target compound. This document provides a detailed, step-by-step hypothetical synthesis, including experimental protocols and data presentation, to serve as a foundational resource for researchers aiming to synthesize this and related molecules.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule 1 suggests a disconnection strategy centered on the formation of the tetracyclic core and the final amide bond. The benzamide group can be installed in the final step via acylation of a precursor amine 2 . The thia-aza-lactam ring in 2 can be envisioned to form from an amino acid derivative integrated into the polycyclic framework. The core tetracyclic structure 3 is proposed to be assembled via a pivotal intramolecular Diels-Alder (IMDA) reaction of a suitably functionalized norbornene-diene precursor 4 . This precursor, in turn, can be synthesized from known starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step process, outlined below.

Caption: Overall synthetic workflow.

Step 1: Synthesis of the Intramolecular Diels-Alder (IMDA) Precursor

The synthesis commences with the preparation of a functionalized norbornene derivative, which will serve as the dienophile part of the IMDA precursor. A plausible starting material is 5-norbornene-2-methanol. The hydroxyl group allows for the attachment of the diene-containing sidechain.

-

1a: Synthesis of a Dienyl Sidechain: A suitable diene, such as a sorbic acid derivative, can be prepared and activated for coupling.

-

1b: Coupling to Norbornene Scaffold: The activated diene is coupled to 5-norbornene-2-methanol via an ester or ether linkage to form the IMDA precursor.

Step 2: Intramolecular Diels-Alder Cycloaddition

The IMDA precursor is subjected to thermal or Lewis acid-catalyzed conditions to promote the intramolecular [4+2] cycloaddition. This reaction is expected to form the key tetracyclic carbon skeleton. The stereochemical outcome of this reaction will be crucial and is often influenced by the transition state geometry.

Step 3: Post-Cycloaddition Modifications

Following the successful formation of the tetracyclic core, a series of functional group transformations are necessary to introduce the thia-aza-lactam moiety.

-

3a: Olefin Conversion and Functionalization: The double bond within the newly formed six-membered ring can be cleaved (e.g., via ozonolysis) to generate dicarbonyl functionalities. These can then be converted to an amino acid derivative.

-

3b: Introduction of Sulfur: A thiol-containing amino acid (like cysteine) or a synthetic equivalent can be used to introduce the sulfur atom.

Step 4: Thia-Aza-Lactam Ring Formation

Intramolecular cyclization of the amino thioacid derivative, likely through activation of the carboxylic acid, would lead to the formation of the desired 8-oxo-14-thia-15-aza ring system, yielding the amine precursor.

Step 5: Final Benzoylation

The final step involves the acylation of the amine precursor with benzoyl chloride or benzoic anhydride under standard amide coupling conditions to afford the target molecule, N-(8-oxo-14-thia-15-azatetracyclo[11.2.1.02,12.04,9]hexadec-5-en-16-yl)benzamide.

Detailed Experimental Protocols (Hypothetical)

Protocol 3.1: Synthesis of the IMDA Precursor

-

Preparation of (E,E)-hexa-2,4-dien-1-ol: To a solution of (E,E)-hexa-2,4-dienoic acid (sorbic acid) in anhydrous THF at 0 °C, add lithium aluminum hydride (LAH) portion-wise. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude alcohol. Purify by column chromatography.

-

Mitsunobu Coupling: To a solution of 5-norbornene-2-methanol, (E,E)-hexa-2,4-dien-1-ol, and triphenylphosphine in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) dropwise. Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture and purify by column chromatography to yield the IMDA precursor.

Protocol 3.2: Intramolecular Diels-Alder Reaction

-

Dissolve the IMDA precursor in a high-boiling point solvent such as toluene or xylene in a sealed tube.

-

Heat the reaction mixture to 180-220 °C for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting tetracyclic adduct by column chromatography.

Protocol 3.3: Ozonolysis and Reductive Amination

-

Dissolve the tetracyclic adduct in a mixture of dichloromethane and methanol at -78 °C.

-

Bubble ozone gas through the solution until a blue color persists.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide and allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture. The resulting dialdehyde is then subjected to reductive amination with a protected amino acid containing a thiol group (e.g., N-Boc-S-trityl-L-cysteine methyl ester) and a reducing agent like sodium cyanoborohydride.

Protocol 3.4: Lactam Formation and Deprotection

-

Hydrolyze the ester of the product from the previous step using LiOH in a THF/water mixture.

-

Acidify the reaction mixture to obtain the carboxylic acid.

-

Perform an intramolecular amide coupling using a reagent such as HATU or EDCI in the presence of a base like DIPEA in DMF to form the lactam.

-

Remove the protecting groups (Boc and trityl) under acidic conditions (e.g., TFA in DCM) to yield the amine precursor.

Protocol 3.5: Benzoylation

-

Dissolve the amine precursor in dichloromethane with a base such as triethylamine.

-

Cool the solution to 0 °C and add benzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Data Presentation (Anticipated)

| Step | Product | Expected Yield (%) | M.P. (°C) | 1H NMR (δ, ppm) | MS (m/z) |

| 1 | IMDA Precursor | 60-75 | Oil | Signals for norbornene and diene protons | [M+H]+ |

| 2 | Tetracyclic Adduct | 50-65 | 85-95 | Complex aliphatic signals | [M+H]+ |

| 3 | Amino Acid Adduct | 40-55 | 110-120 | Characteristic amino acid and polycycle signals | [M+H]+ |

| 4 | Amine Precursor | 70-85 | 150-160 | Signals for lactam and free amine | [M+H]+ |

| 5 | Target Molecule | 80-95 | 190-200 | Aromatic signals from benzamide, lactam NH | [M+H]+ |

Signaling Pathways and Logical Relationships

While the biological activity of the target molecule is yet to be determined, its complex, rigid, and chiral structure makes it a candidate for interacting with specific biological targets, such as enzymes or receptors. The thia-aza-lactam motif is a feature found in various bioactive molecules, including some antibiotics. Should this molecule exhibit, for instance, inhibitory activity against a particular kinase, the following diagram illustrates a simplified signaling pathway that could be investigated.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer: This document presents a proposed, hypothetical synthesis pathway. The experimental conditions provided are illustrative and would require optimization. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide to CAS 10116-20-8: Disperse Yellow 65

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 10116-20-8, commonly known as Disperse Yellow 65. The document details its molecular characteristics, synthesis, analytical methods, and toxicological profile, with a focus on providing actionable information for professionals in research and development.

Chemical Identification and Molecular Properties

Disperse Yellow 65 is a high-performance disperse dye belonging to the anthraquinone class.[1] Its primary application is in the dyeing of synthetic fibers, particularly polyester.[2][3] The compound is recognized by the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 10116-20-8 | [1][4][5] |

| Chemical Name | N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide | [4][6][7] |

| C.I. Name | Disperse Yellow 65 | [1][8][9] |

| C.I. Number | 671205 | [3][8] |

| Molecular Formula | C21H12N2O2S | [3][4][8][10] |

| Molecular Weight | 356.40 g/mol | [1][8][10] |

| Appearance | Light Yellow Powder | [5] |

Synthesis and Manufacturing

The synthesis of Disperse Yellow 65 is a multi-step process that begins with sodium anthraquinone-1-sulfonic acid.[1] The core synthetic route involves nitration, reduction of the nitro group to an amine, followed by a heterocyclization reaction to form the thiazole ring. The final step is an acylation, typically with benzoyl chloride, to yield the final dye molecule.[1]

Experimental Protocol: Synthesis of a Disperse Yellow Dye (General Procedure)

A common method for the synthesis of similar azo disperse dyes involves diazotization and coupling reactions. The following is a generalized protocol:

-

Diazotization: A primary aromatic amine (e.g., a substituted aniline) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Coupling: The freshly prepared diazonium salt solution is added to a solution of a coupling component (e.g., a phenol or an amine derivative) at a controlled low temperature and pH.

-

Isolation: The resulting precipitated dye is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried.

For Disperse Yellow 65 specifically, the synthesis involves the formation of an anthraquinone-thiazole system.[1]

Analytical Characterization

A variety of analytical techniques are employed to ensure the quality and purity of Disperse Yellow 65.

| Analytical Technique | Purpose | Key Parameters & Observations | Source |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis and separation from impurities. | Typically uses a C18 column with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile. | [8] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Trace analysis and impurity profiling. | Provides high sensitivity and specificity for identifying the parent molecule and any related substances. | [8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H NMR spectra would show signals in the aromatic region (7.0-9.0 ppm) corresponding to the anthraquinone and benzoyl protons. | [8] |

| UV-Visible Spectroscopy | Assessment of chromophore integrity and color properties. | The maximum absorption wavelength (λmax) is typically around 420 nm in dimethylformamide (DMF). | [8] |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Determines the temperature at which the dye begins to decompose. | [8] |

| Differential Scanning Calorimetry (DSC) | Characterization of thermal transitions. | Identifies melting point and other phase transitions. | [8] |

Applications in Textile Dyeing

Disperse Yellow 65 is primarily used for dyeing polyester fibers due to its excellent fastness properties.[1]

Experimental Protocol: High-Temperature Polyester Dyeing

-

Dye Bath Preparation: A dispersion of Disperse Yellow 65 (e.g., 2% on weight of fabric) is prepared using a dispersing agent. The pH of the dye bath is adjusted to 4.5-5.5 with acetic acid.

-

Dyeing Process: The polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is then raised to 130°C over a period of 30-45 minutes and maintained for 45-60 minutes.

-

Rinsing and Reduction Clearing: After dyeing, the fabric is rinsed. A reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) is often performed to remove surface dye and improve wash fastness.

-

Neutralization and Drying: The fabric is neutralized with a weak acid, rinsed again, and then dried.

Toxicological Profile and Biological Interactions

While Disperse Yellow 65 is effective as a dye, its toxicological profile warrants consideration, particularly regarding skin sensitization.

Key Toxicological Findings:

-

Skin Sensitization: Disperse dyes are a known cause of contact dermatitis.[11] Studies suggest that it may not be the dye molecule itself but its metabolites that are the primary sensitizers.[12]

-

Metabolism: It is hypothesized that commensal skin bacteria can metabolize disperse azo dyes through an azoreductase pathway, breaking them down into smaller aromatic amines.[12]

-

Genotoxicity: Some studies on similar disperse dyes have indicated potential genotoxic effects in various in-vitro test systems.

Signaling Pathways:

Currently, there is no specific information available in the scientific literature detailing the direct interaction of Disperse Yellow 65 with or modulation of any specific cellular signaling pathways. The primary biological interaction of concern is its metabolic activation to potentially sensitizing aromatic amines.

Metabolic Activation Pathway

The following diagram illustrates the proposed metabolic breakdown of a generic disperse azo dye by skin microflora, leading to the formation of potentially sensitizing aromatic amines.

References

- 1. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China Biggest Disperse Yellow 65 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. CN109679374B - A kind of yellow disperse dye composition, disperse dye and preparation method and use thereof - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. ijcmas.com [ijcmas.com]

- 11. sdc.org.uk [sdc.org.uk]

- 12. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Disperse Yellow 65 Anthraquinone-Thiazole Structural Framework: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 65 is a high-performance disperse dye characterized by its unique anthraquinone-thiazole fused heterocyclic structure. This framework is responsible for its vibrant yellow color, excellent light and wash fastness, and suitability for dyeing hydrophobic fibers, particularly polyester.[1] Its robust chemical architecture also makes it a molecule of interest for researchers in materials science and medicinal chemistry, exploring its potential in applications beyond textile dyeing. This technical guide provides an in-depth overview of the core structural framework of Disperse Yellow 65, including its physicochemical properties, a general synthesis pathway, and an exploration of its structure-property relationships.

Physicochemical and Fastness Properties

Disperse Yellow 65 is distinguished by its high stability and performance, which are quantified by various industry-standard metrics. The key properties are summarized in the table below.

| Property | Value | Reference |

| CI Name | Disperse Yellow 65 | [2][3] |

| CI Number | 671205 | [2][3] |

| CAS Number | 10116-20-8, 69912-86-3 | [1][2][4] |

| Molecular Formula | C₂₁H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 356.40 g/mol | [1][2][4] |

| IUPAC Name | N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide | [4] |

| Maximum Absorption Wavelength (λmax) | ~420 nm (in Dimethylformamide) | [1] |

| Light Fastness (ISO) | 6-7 | [1] |

| Wash Fastness (ISO) | 4-5 | [1] |

| Ironing Fastness (ISO) - Fading | 4-5 | [3] |

| Ironing Fastness (ISO) - Staining | 4-5 | [3] |

| Perspiration Fastness (ISO) - Fading | 5 | [3] |

| Perspiration Fastness (ISO) - Staining | 5 | [3] |

Core Structural Framework and Structure-Property Relationship

The foundation of Disperse Yellow 65 is the anthraquinone core, a rigid and planar structure known for its inherent stability and contribution to the chromophoric system of many dyes.[5] The introduction of electron-donating or electron-withdrawing groups onto the anthraquinone skeleton allows for the tuning of the dye's color and properties.[5]

In Disperse Yellow 65, the fusion of a thiazole ring to the anthraquinone moiety is a critical structural feature that enhances its performance. The electron-withdrawing nature of the thiazole ring helps to stabilize the chromophore, which is a key factor in the dye's excellent lightfastness.[1] This fused heterocyclic system creates a large, conjugated π-electron system that is responsible for the absorption of light in the blue region of the visible spectrum, resulting in its characteristic yellow appearance. The benzamide group further extends the conjugation and influences the dye's affinity for polyester fibers.

Synthesis Pathway

The synthesis of Disperse Yellow 65 is a multi-step process that begins with the modification of the basic anthraquinone structure. While specific industrial protocols are proprietary, the general chemical transformations are well-established in dye chemistry.

Caption: Generalized synthesis pathway of Disperse Yellow 65.

Experimental Protocols

General Synthesis Procedure

-

Sulfonation of Anthraquinone: Anthraquinone is treated with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce a sulfonic acid group onto the aromatic ring, typically at the 1-position.

-

Nitration: The resulting anthraquinone-1-sulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

-

Reduction: The nitro group is subsequently reduced to an amino group using a suitable reducing agent, such as sodium sulfide or sodium hydrosulfite.

-

Thiazole Ring Formation: The aminoanthraquinone intermediate undergoes a cyclization reaction with a sulfur-containing reagent to form the fused thiazole ring. This is a critical step in forming the core anthraquinone-thiazole structure.

-

Acylation: The final step involves the acylation of the amino group on the anthraquinone-thiazole intermediate with benzoyl chloride in the presence of a base to yield Disperse Yellow 65.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the final dye product.

Characterization Methods

The structural integrity and purity of synthesized Disperse Yellow 65 are confirmed using a variety of analytical techniques.

Caption: Experimental workflow for the characterization of Disperse Yellow 65.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the dye. A reverse-phase C18 column with a gradient elution of a buffered aqueous solution and an organic solvent like acetonitrile is a common method.[1]

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent like dimethylformamide (DMF), which confirms the chromophoric system is intact.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as carbonyl (C=O) of the anthraquinone and amide, N-H stretching of the amide, and vibrations of the aromatic rings and the thiazole moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the chemical structure, including the arrangement of protons and carbon atoms, which is essential for confirming the final structure.

Conclusion

Disperse Yellow 65, with its distinctive anthraquinone-thiazole structural framework, represents a significant achievement in disperse dye technology. Its high fastness properties are a direct result of this stable, conjugated molecular architecture. While detailed synthesis protocols remain largely proprietary, the general synthetic pathway is understood and relies on fundamental organic transformations. Further research into this and similar structures could lead to the development of new high-performance materials with applications in diverse fields beyond textiles, including organic electronics and medicinal chemistry.

References

- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. dimacolorgroup.com [dimacolorgroup.com]

- 4. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Disperse Yellow 65 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Disperse Dye Solubility

Disperse dyes, including Disperse Yellow 65, are non-ionic dyes characterized by their very low solubility in water.[1] They are designed to be applied to hydrophobic fibers like polyester from a fine aqueous dispersion. Their solubility in organic solvents is a critical parameter for various applications beyond dyeing, such as in the formulation of inks, plastics, and other advanced materials. The molecular structure of Disperse Yellow 65, featuring an anthraquinone core fused with a thiazole heterocyclic ring, dictates its solubility behavior.[1] The presence of polar functional groups within a largely non-polar structure results in varying degrees of solubility in different organic solvents. Generally, polar aprotic solvents are employed in the synthesis of similar heterocyclic anthraquinone systems, suggesting a degree of solubility in this class of solvents.[1]

Solubility Profile of Disperse Yellow 65

Based on the general characteristics of disperse dyes and related compounds, a qualitative solubility profile for Disperse Yellow 65 in various organic solvents can be inferred. The following table summarizes this expected solubility. It is important to note that this is a generalized guide, and experimental verification is crucial for specific applications.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Likely Soluble | The maximum absorption wavelength (λmax) of Disperse Yellow 65 is measured in DMF, indicating solubility in this solvent.[1] Polar aprotic solvents are often used in the synthesis of similar dyes.[1] |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | A patent for similar dyes suggests good solubility in alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly to Moderately Soluble | A patent for similar dyes suggests good solubility in ketones. |

| Esters | Ethyl Acetate, Butyl Acetate | Sparingly to Moderately Soluble | A patent for similar dyes suggests good solubility in esters. |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Likely Soluble | These solvents are often effective for non-polar to moderately polar organic compounds. |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble | The largely non-polar nature of these solvents may limit the solubility of the moderately polar Disperse Yellow 65. |

| Non-polar | Hexane, Heptane | Insoluble | The polarity of Disperse Yellow 65 is too high for significant solubility in non-polar aliphatic hydrocarbons. |

| Aqueous | Water | Insoluble | Disperse dyes are by definition sparingly soluble in water.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols must be followed. Below are detailed methodologies for key experiments.

1. Saturated Shake-Flask Method

This is a common and reliable method for determining the equilibrium solubility of a compound in a given solvent.

-

Objective: To determine the saturation concentration of Disperse Yellow 65 in a specific organic solvent at a controlled temperature.

-

Materials:

-

Disperse Yellow 65 powder

-

Selected organic solvent(s) of high purity

-

Erlenmeyer flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Add an excess amount of Disperse Yellow 65 to a series of Erlenmeyer flasks.

-

Add a known volume of the selected organic solvent to each flask.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Centrifuge the suspensions to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of Disperse Yellow 65 in the diluted solution using a calibrated UV-Vis spectrophotometer (at its λmax of approximately 420 nm in DMF) or an HPLC system.[1]

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

2. "Solubility Titration" Method

This is a quicker method for estimating solubility based on the change in light scattering or absorbance as the solubility limit is exceeded.

-

Objective: To rapidly determine the point at which a solution becomes saturated.

-

Materials:

-

Disperse Yellow 65

-

Selected organic solvent

-

Beaker or cuvette

-

Magnetic stirrer

-

Spectrophotometer or nephelometer

-

-

Procedure:

-

Place a known volume of the solvent in a beaker or cuvette with a magnetic stir bar.

-

Position the container in a spectrophotometer or nephelometer.

-

While continuously stirring and monitoring the absorbance or light scattering, gradually add small, known amounts of Disperse Yellow 65.

-

Initially, the absorbance will increase linearly (or light scattering will remain low) as the dye dissolves.

-

At the point of saturation, further addition of the dye will cause a sharp increase in light scattering (turbidity) or a non-linear change in absorbance as undissolved particles form a suspension.

-

The solubility is determined from the point of intersection of the two distinct slopes in the plot of absorbance/light scattering versus the amount of added dye.

-

Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of determining and applying solubility data for Disperse Yellow 65.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Factors Influencing and Influenced by Solubility.

References

Chromophoric Properties and λmax of Disperse Yellow 65: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 65, a high-performance anthraquinone-thiazole dye, is a subject of significant interest in material science and chromophoric studies due to its robust dyeing properties and distinct spectral characteristics. This technical guide provides a comprehensive overview of the chromophoric properties of Disperse Yellow 65, with a central focus on its maximum absorption wavelength (λmax). This document details the dye's chemical structure, its interaction with various solvents, and the established experimental protocols for the precise determination of its spectral characteristics. All quantitative data are systematically presented, and a detailed experimental workflow is visualized to aid researchers in their analytical endeavors.

Introduction

Disperse Yellow 65 is a non-ionic dye characterized by its low water solubility and high affinity for hydrophobic fibers, making it a staple in the dyeing of polyester and other synthetic fabrics.[1] Its chemical structure, based on an anthraquinone core fused with a thiazole heterocyclic ring, is the primary determinant of its vibrant yellow color and excellent fastness properties.[1] The chromophore, the part of the molecule responsible for color, is stabilized by an electron-withdrawing thiazole ring, contributing to its high light fastness (rated 6-7 on the ISO scale) and wash fastness (4-5).[1] Understanding the chromophoric properties and λmax of Disperse Yellow 65 is crucial for quality control in its synthesis and application, as well as for the development of new dye molecules with tailored spectral properties.

Chemical and Physical Properties

The fundamental properties of Disperse Yellow 65 are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Disperse Yellow 65 | [2][3] |

| CAS Number | 10116-20-8 | [4][5] |

| Molecular Formula | C₂₁H₁₂N₂O₂S | [4][5] |

| Molecular Weight | 356.40 g/mol | [4][5] |

| Chemical Structure | Anthraquinone-thiazole | [4] |

| λmax in DMF | ~420 nm | [4] |

| Molar Absorptivity (ε) | Data not available in reviewed literature |

Chromophoric Properties and Solvatochromism

The color of a dye is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. The maximum absorption wavelength, λmax, is a key parameter that defines the color of a substance. For Disperse Yellow 65, the λmax is reported to be approximately 420 nm when measured in dimethylformamide (DMF).[4]

The electronic transitions within the conjugated π-system of the anthraquinone-thiazole structure are responsible for the absorption of light. The position of the λmax can be influenced by the surrounding solvent, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states of the dye molecule differently, leading to a shift in the absorption maximum.

Experimental Protocol for Determination of λmax

The following is a detailed experimental protocol for the determination of the maximum absorption wavelength (λmax) of Disperse Yellow 65 using UV-Visible spectrophotometry.

4.1. Materials and Equipment

-

Disperse Yellow 65 (analytical standard)

-

Spectrophotometric grade solvents (e.g., Dimethylformamide (DMF), Acetone, Ethanol)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes and micropipettes

-

Analytical balance

-

UV-Visible Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

4.2. Procedure

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of Disperse Yellow 65 using an analytical balance.

-

Dissolve the weighed dye in 100 mL of the chosen solvent (e.g., DMF) in a volumetric flask to prepare a stock solution of known concentration. Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

From the stock solution, prepare a series of dilutions with varying concentrations using the same solvent. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup and Blank Measurement:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 350 nm to 600 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.

-

-

Measurement of Absorption Spectra:

-

Rinse a sample cuvette with one of the prepared working solutions of Disperse Yellow 65 and then fill it with the solution.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Scan the absorbance of the sample across the set wavelength range.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Data Analysis:

-

Record the λmax value.

-

To determine the molar absorptivity (ε), plot a graph of absorbance versus concentration for the series of working solutions. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting linear graph will be equal to the molar absorptivity (assuming a 1 cm path length).

-

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the λmax of Disperse Yellow 65.

Caption: Experimental workflow for λmax determination of Disperse Yellow 65.

Conclusion

Disperse Yellow 65 exhibits distinct chromophoric properties rooted in its anthraquinone-thiazole chemical structure, with a characteristic λmax of approximately 420 nm in dimethylformamide. While the influence of various solvents on its λmax warrants further specific investigation, the provided experimental protocol offers a robust framework for such detailed characterization. The systematic approach to determining λmax and molar absorptivity is fundamental for quality assurance in industrial applications and for advancing the understanding of structure-property relationships in the design of novel dye molecules. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of chromophoric compounds.

References

- 1. Solvatochromism and preferential solvation of 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone by UV-vis absorption and laser-induced fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. China Biggest Disperse Yellow 65 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]

- 5. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Legacy of Anthraquinone Dyes: From Ancient Pigments to Modern Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the rich history, chemical evolution, and profound significance of anthraquinone dyes. From their origins in natural colorants to their synthesis in the vanguard of the chemical industry, and their contemporary applications in cutting-edge drug development, anthraquinones represent a class of molecules that have persistently shaped human technology and health. This document provides a detailed overview of their historical development, key experimental protocols, and their multifaceted roles in science and medicine, with a particular focus on their applications for researchers in the life sciences.

Historical Development: A Timeline of Discovery

The journey of anthraquinone dyes spans millennia, from cherished natural pigments to cornerstones of the synthetic dye industry. The core structure, 9,10-dioxoanthracene, is colorless, but the introduction of electron-donating auxochromes, such as hydroxyl (-OH) or amino (-NH2) groups, gives rise to a vibrant spectrum of colors, typically ranging from red to blue.[1] These dyes are renowned for their exceptional lightfastness.[2]

Initially extracted from natural sources, the 19th century witnessed a revolutionary shift with the advent of synthetic production methods, making these brilliant and durable colors widely accessible and paving the way for new chemical discoveries.

Table 1: Key Milestones in the Historical Development of Anthraquinone Dyes

| Date | Milestone | Significance |

| Ancient | Use of natural anthraquinone dyes such as Alizarin from madder root (Rubia tinctorum) and carminic acid from cochineal insects for dyeing textiles.[1][3] | Established the importance of these molecules as valuable colorants in early civilizations. |

| 1835 | French chemist Auguste Laurent first prepares anthraquinone by oxidizing anthracene.[4] | Isolated the fundamental chemical scaffold of the dye class. |

| 1869 | German chemists Carl Graebe and Carl Liebermann, working for BASF, synthesize alizarin from anthracene, just one day before William Perkin filed a patent for a similar process.[1][5] | Marked the first synthesis of a natural dye and the beginning of the decline of the natural dye trade in favor of synthetic alternatives.[2] |

| 1901 | German chemist Rene Bohn synthesizes Indanthrone (Indanthren Blue RS, C.I. Vat Blue 4), the first anthraquinone vat dye.[6] | Opened a new class of exceptionally fast dyes for cotton, revolutionizing the textile industry. |

| 1936 | Yorkshire Chemicals develops the first anthraquinone disperse dye, Serisol Brilliant Blue BG (C.I. Disperse Blue 3).[4] | Provided a method for dyeing new synthetic fibers like acetate rayon. |

| 1949 | C.I. Reactive Blue 19 is patented, becoming one of the earliest and most important reactive dyes.[1] | Introduced a class of dyes that form covalent bonds with fibers, offering excellent wash fastness. |

| Mid-20th C. | Discovery of the anticancer properties of anthracycline antibiotics, such as doxorubicin, derived from Streptomyces bacteria. | Pivoted the application of the anthraquinone scaffold from dyes to life-saving chemotherapeutics. |

The Chemistry of Anthraquinone Dyes: Synthesis and Application

The versatility of anthraquinone dyes stems from the diverse chemical modifications that can be made to the core anthraquinone structure. Synthetic routes typically begin with the sulfonation or nitration of anthraquinone, followed by nucleophilic substitution to introduce the desired auxochromes.[1]

General Synthesis Workflow

The synthesis of most anthraquinone dyes follows a generalizable pathway starting from the anthraquinone core, which itself can be produced through several industrial methods, including the oxidation of anthracene or the Friedel-Crafts reaction of benzene and phthalic anhydride.[7] Key intermediates like anthraquinone sulfonic acid or nitroanthraquinone are then functionalized to produce a wide array of dyes.[1]

Caption: General workflow for synthetic anthraquinone dye production.

Application Classes and Properties

Anthraquinone dyes are classified based on their application method, which is determined by their chemical structure, particularly their solubility.[3]

-

Vat Dyes: Insoluble in water, these dyes are applied in a reduced, soluble "leuco" form, and then oxidized back to their insoluble pigment form within the fiber, providing excellent wash and light fastness.[8] C.I. Vat Blue 4 is a prime example.[9]

-

Disperse Dyes: Lacking water-solubilizing groups, these dyes are applied from a fine aqueous dispersion to hydrophobic fibers like polyester.[10] C.I. Disperse Red 60 is a widely used member of this class.[11]

-

Reactive Dyes: These dyes contain a reactive group that forms a covalent bond with the fiber (e.g., cellulose), resulting in exceptional wash fastness.[12] C.I. Reactive Blue 19 is a benchmark reactive dye.[12]

-

Acid Dyes: Containing sulfonic acid groups, these water-soluble dyes are used for dyeing protein fibers like wool and silk.[3]

The mechanism of vat dyeing is a key process that imparts the characteristic high fastness properties to this class of dyes.

Caption: Mechanism of the vat dyeing process.

Table 2: Comparative Fastness Properties of Representative Anthraquinone Dyes

| Dye Name (C.I.) | Dye Class | Light Fastness (ISO 105-B02, Scale 1-8) | Wash Fastness (ISO 105-C10, Scale 1-5) | Rubbing Fastness (Dry/Wet, ISO 105-X12, Scale 1-5) |

| Disperse Red 60 | Disperse | 5-6[13] | Good[1] | Good[1] |

| Reactive Blue 19 | Reactive | 7[14] | 4-5[15] | 5 (Dry) / 4 (Wet)[15] |

| Vat Blue 4 | Vat | 7-8[9][16] | 4-5[17] | 4 (Dry) / 3-4 (Wet)[17] |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis of two historically and commercially significant anthraquinone dyes.

Synthesis of Alizarin (1,2-dihydroxyanthraquinone)

The synthetic route to alizarin involves the sulfonation of anthraquinone followed by alkaline fusion.[5][18]

Materials:

-

Anthraquinone

-

Fuming Sulfuric Acid (Oleum)

-

Sodium Hydroxide (NaOH)

-

Potassium Chlorate (KClO₃)

-

Hydrochloric Acid (HCl, 10%)

-

Distilled Water

Procedure:

-

Sulfonation: Anthraquinone is heated with fuming sulfuric acid at a high temperature (approx. 180°C) to produce anthraquinone-2-sulfonic acid.[9]

-

Salt Formation: The resulting sulfonic acid is neutralized with a sodium hydroxide solution to form the sodium salt of anthraquinone-2-sulfonic acid.

-

Alkaline Fusion: The sodium salt is mixed with sodium hydroxide and an oxidizing agent, such as potassium chlorate. The mixture is heated under pressure to approximately 200°C. This step introduces the hydroxyl groups onto the anthraquinone ring, forming the sodium salt of alizarin.[9]

-

Precipitation: The reaction mixture is cooled, and the sodium salt of alizarin is dissolved in water.

-

Acidification: The solution is acidified with hydrochloric acid. This protonates the hydroxyl groups, causing the insoluble alizarin to precipitate out as a red solid.[9]

-

Purification: The precipitated alizarin is collected by filtration, washed with water to remove residual acid and salts, and then dried. Recrystallization from a suitable solvent like glacial acetic acid can be performed for further purification.

Synthesis of C.I. Reactive Blue 19

The synthesis of C.I. Reactive Blue 19 is achieved through the condensation of bromamic acid with 3-(sulfatoethylsulfonyl)aniline.[19][20]

Materials:

-

Bromamic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid)

-

3-(sulfatoethylsulfonyl)aniline

-

Sodium Dihydrogen Phosphate (NaH₂PO₄)

-

Disodium Hydrogen Phosphate (Na₂HPO₄)

-

Copper powder (catalyst)

-

Potassium Chloride (KCl) or spray drying equipment

Procedure:

-

Dispersion: In a reaction vessel, dissolve 3-(sulfatoethylsulfonyl)aniline (0.1 mol) in water. Add bromamic acid (0.1 mol) and stir until a homogeneous dispersion is formed. The pH should be around 6.3.[16]

-

Buffer and Catalyst Addition: Add sodium dihydrogen phosphate (0.12 mol), disodium hydrogen phosphate (0.2 mol), and copper powder (approx. 6 g) to the dispersion. This creates a phosphate buffer system.[16][19]

-

Condensation Reaction: Heat the reaction mixture to 90°C. The condensation reaction between the amino group of the aniline derivative and the bromo substituent on the bromamic acid occurs, catalyzed by copper. The pH will drop to around 5.6 and remain constant upon completion of the reaction. The reaction is typically rapid, often completing within 15-45 minutes.[16][19]

-

Clarification: Once the reaction is complete, the mixture can be clarified by adding a filter aid (e.g., Celite) and filtering to remove the catalyst and any insoluble impurities.[19]

-

Isolation: The final dye product can be isolated from the filtrate by either salting out with potassium chloride (KCl) or by spray drying.[16][19]

Significance in Drug Development and Research

The rigid, planar structure of the anthraquinone scaffold makes it an ideal pharmacophore for interacting with biological macromolecules, particularly DNA.[21] This has led to its central role in the development of a major class of anticancer agents.

Anthracyclines and Topoisomerase Inhibition

The anthracycline antibiotics, including the widely used doxorubicin, are cornerstone drugs in chemotherapy. Their primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[17]

Doxorubicin intercalates into the DNA double helix and stabilizes the transient DNA-topoisomerase II complex. This prevents the enzyme from re-ligating the DNA strands it has cleaved, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[17][22]

Caption: Doxorubicin's mechanism via Topoisomerase II inhibition.

Quantitative Biological Activity

The therapeutic potential of anthraquinone derivatives is extensively studied by measuring their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify a compound's potency.

Table 3: Selected IC₅₀ Values of Anthraquinone Derivatives Against Human Cancer Cell Lines

| Compound Reference | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |

| Derivative 4 [23] | PC3 | Prostate Cancer | 4.65 |

| Derivative 22 [20] | AGS | Gastric Cancer | 4.1 |

| Derivative 23 [20] | AGS | Gastric Cancer | 4.9 |

| Derivative 34 [20] | K562 | Leukemia | 2.17 |

| Derivative 35 [20] | K562 | Leukemia | 2.35 |

| Derivative 37 [20] | HT-29 | Colon Cancer | 8.5 |

| Doxorubicin | MCF-7 | Breast Cancer | ~0.05 - 0.5 |

Note: IC₅₀ values can vary significantly based on experimental conditions and the specific cell line used. Doxorubicin values are approximate and for comparative purposes.

Spectroscopic Properties for Research Applications

The distinct chromophoric properties of anthraquinones also make them valuable as fluorescent probes and stains in biological research. Their absorption and emission spectra are highly dependent on the substitution pattern on the anthraquinone core.

Table 4: UV-Visible Absorption Maxima (λₘₐₓ) for Representative Anthraquinone Dyes

| Dye Name | Substituents | Solvent | λₘₐₓ (nm) |

| Solvent Red 111 | 1-(methylamino)anthraquinone | Ethanol | 500 |

| Solvent Green 28 | 1,4-di-p-toluidinoanthraquinone | Ethanol | 630-710 |

| Solvent Blue 104 | 1,4-bis(mesitylamino)anthraquinone | Ethanol | 560-650 |

| 1,6-dihydroxy-AQ | 1,6-dihydroxy | Methanol | 411 |

| 1,5,6-trihydroxy-AQ | 1,5,6-trihydroxy | Methanol | 447 |

Conclusion and Future Outlook

The historical trajectory of anthraquinone dyes is a compelling narrative of chemical innovation, moving from natural art to industrial science and, ultimately, to sophisticated biomedical application. For researchers, the anthraquinone scaffold remains a fertile ground for discovery. Its proven ability to interact with DNA continues to inspire the design of novel anticancer agents with improved efficacy and reduced toxicity. Furthermore, the tunable photophysical properties of these molecules are being harnessed to develop advanced fluorescent probes for cellular imaging and diagnostics. The enduring legacy of anthraquinones is a testament to the power of a single molecular framework to bridge the worlds of color, materials science, and medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 3. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]

- 4. Disperse Red 60 CAS#: 17418-58-5 [m.chemicalbook.com]

- 5. The Chemistry and Manufacturing of Vat Dyes - Fibre2Fashion [fibre2fashion.com]

- 6. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 7. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]

- 8. Anthraquinone disperse dyes - Knowledge [colorfuldyes.com]

- 9. Disperse Red 60 - Wikipedia [en.wikipedia.org]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cas 2580-78-1,REACTIVE BLUE 19 | lookchem [lookchem.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. cncolorchem.com [cncolorchem.com]

- 15. Vat Blue RSN(Vat Blue 4)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]

- 16. echemi.com [echemi.com]

- 17. Disperse Red 60 | 17418-58-5 [chemicalbook.com]

- 18. worlddyevariety.com [worlddyevariety.com]

- 19. VAT BLUE 4|CAS NO.81-77-6 [chinainterdyes.com]

- 20. ijert.org [ijert.org]

- 21. worlddyevariety.com [worlddyevariety.com]

- 22. Anthraquinone dye - CAMEO [cameo.mfa.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) method for purity analysis of Disperse yellow 65

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for Disperse Yellow 65 (CAS No: 10116-20-8). The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at the dye's maximum absorbance wavelength. This protocol is designed for researchers, scientists, and quality control analysts in the textile, dye manufacturing, and chemical industries to ensure the quality and consistency of Disperse Yellow 65.

Introduction

Disperse Yellow 65 is a high-performance disperse dye used extensively in the dyeing of synthetic fibers, particularly polyester. Its chemical structure, an anthraquinone core fused with a thiazole heterocyclic ring, provides excellent light and wash fastness properties.[1] The purity of the dye is a critical parameter that directly impacts the quality of the final dyed product, affecting shade, color fastness, and reproducibility. Therefore, a reliable and accurate analytical method for purity assessment is essential. This HPLC method provides a straightforward and reproducible approach for separating Disperse Yellow 65 from potential impurities.

Chemical and Physical Properties of Disperse Yellow 65

| Property | Value |

| CAS Number | 10116-20-8[1][][3][4] |

| Molecular Formula | C21H12N2O2S[1][][5] |

| Molecular Weight | 356.4 g/mol [1][][5] |

| Appearance | Light Yellow Powder[3] |

| λmax (in DMF) | ~420 nm[1] |

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Reagents: Disperse Yellow 65 reference standard, Dimethylformamide (DMF, analytical grade).

-

Glassware: Volumetric flasks, vials, and pipettes.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 420 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of Disperse Yellow 65 reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of DMF and then dilute to the mark with acetonitrile to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with acetonitrile.

Preparation of Sample Solution

-

Accurately weigh approximately 10 mg of the Disperse Yellow 65 sample into a 100 mL volumetric flask.

-

Follow the same dissolution and dilution procedure as for the standard solution to obtain a sample solution with a theoretical concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis

The purity of the Disperse Yellow 65 sample is determined by calculating the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Disperse Yellow 65 Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagramdot

References

- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]

- 3. Manufacturer Supply High Quality Disperse Yellow 65 With Competitive Price, CasNo.10116-20-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

Application Note: UV-Visible Spectroscopy for Chromophore Integrity Assessment of Disperse Yellow 65

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Yellow 65 is a high-performance anthraquinone-based dye known for its excellent light and wash fastness, making it suitable for applications requiring high durability.[1] The color of Disperse Yellow 65 is a direct result of its chromophoric system, an anthraquinone core fused with a thiazole heterocyclic ring.[1] The integrity of this chromophore is critical to the dye's performance and stability.

UV-Visible spectroscopy is a powerful and non-destructive analytical technique for assessing the integrity of chromophores.[1] By measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum, this method allows for both qualitative and quantitative analysis of the dye. Any alteration to the chemical structure of the chromophore, whether through degradation or the presence of impurities, will result in a change in the UV-Visible absorption spectrum.[1] This application note provides a detailed protocol for the use of UV-Visible spectroscopy in the chromophore integrity assessment of Disperse Yellow 65.

Chemical and Spectroscopic Properties

A summary of the key chemical and physical properties of Disperse Yellow 65 is provided in Table 1. The UV-Visible spectral properties, which are crucial for this application, are summarized in Table 2.

Table 1: Chemical and Physical Properties of Disperse Yellow 65

| Property | Value | Reference |

| C.I. Name | Disperse Yellow 65 | [1][2] |

| CAS Number | 10116-20-8 | [1][2] |

| Molecular Formula | C₂₁H₁₂N₂O₂S | [2][3] |

| Molecular Weight | 356.40 g/mol | [2][3] |

| Chemical Structure | Anthraquinone-Thiazole System | [1] |

| IUPAC Name | N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide | [2] |

Table 2: UV-Visible Spectral Properties of Disperse Yellow 65

| Solvent | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Dimethylformamide (DMF) | ~420 nm | Value not found in literature |

| Acetone | Estimated ~415-425 nm | Value not found in literature |

| Ethanol | Estimated ~410-420 nm | Value not found in literature |

| Chloroform | Estimated ~420-430 nm | Value not found in literature |

Note: The λmax in solvents other than DMF are estimations based on the typical solvatochromic behavior of disperse dyes. The molar absorptivity coefficient has not been reported in the reviewed literature, which is a critical parameter for absolute quantitative measurements.

Principle of UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light by a sample as a function of wavelength. The absorption of light by a molecule is due to electronic transitions from a ground state to an excited state. In molecules with extensive conjugated systems of pi-electrons, such as the anthraquinone chromophore of Disperse Yellow 65, these transitions occur in the visible region of the electromagnetic spectrum, resulting in the perception of color.

The Beer-Lambert law is the fundamental principle behind quantitative UV-Visible spectroscopy. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity coefficient (L·mol⁻¹·cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (mol·L⁻¹).

Any degradation or modification of the chromophore will alter the electronic structure and thus change the way the molecule absorbs light, leading to a change in the UV-Visible spectrum. This change can manifest as a shift in the λmax, a decrease or increase in absorbance, or the appearance of new absorption bands.

Experimental Protocols

Materials and Equipment

-

Disperse Yellow 65 reference standard

-

Spectrophotometric grade solvents (e.g., Dimethylformamide, Acetone, Ethanol, Chloroform)

-

UV-Visible spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Preparation of Standard Solutions

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Disperse Yellow 65 reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., DMF).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of known concentrations (e.g., 1, 2, 5, 10, 15, and 20 µg/mL).

UV-Visible Spectrophotometer Operation

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Wavelength Scan: Set the instrument to scan a wavelength range of 200-800 nm.

-

Blank Correction: Fill a quartz cuvette with the solvent used to prepare the samples. Place the cuvette in the reference and sample holders and perform a baseline correction (autozero).

-

Sample Analysis:

-

Rinse a quartz cuvette with the working standard solution and then fill it.

-

Place the cuvette in the sample holder.

-

Acquire the absorption spectrum.

-

Record the absorbance at the λmax (~420 nm in DMF).

-

Repeat for all working standard solutions.

-

Data Analysis

-

Qualitative Analysis: The λmax should be consistent with the reference value. Any significant shift in the λmax or change in the spectral shape may indicate the presence of impurities or degradation.

-

Quantitative Analysis:

-

Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the working standard solutions.

-

The plot should be linear and pass through the origin.

-

The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

-

Application: Chromophore Integrity Assessment through Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a chromophore under various stress conditions. UV-Visible spectroscopy is an ideal tool to monitor the degradation process.

Protocol for Forced Degradation

-

Acid and Base Hydrolysis:

-

Prepare solutions of Disperse Yellow 65 in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

At specified time intervals, withdraw aliquots, neutralize them if necessary, and dilute with the appropriate solvent.

-

Record the UV-Visible spectrum.

-

Expected Outcome: Degradation of the chromophore is expected to cause a decrease in the absorbance at λmax.

-

-

Oxidative Degradation:

-

Prepare a solution of Disperse Yellow 65 in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and protect it from light.

-

Monitor the spectral changes over time.

-

Expected Outcome: A significant decrease in the absorbance at λmax is anticipated due to the destruction of the chromophore.

-

-

Photostability:

-

Expose a solution of Disperse Yellow 65 to a controlled light source (e.g., a photostability chamber with a xenon lamp).

-

Simultaneously, keep a control sample in the dark.

-

Record the UV-Visible spectra of both solutions at various time points.

-

Expected Outcome: A decrease in absorbance at λmax for the light-exposed sample compared to the control will indicate photodegradation.

-

-

Thermal Stability:

-

Expose a solid sample or a solution of Disperse Yellow 65 to elevated temperatures (e.g., 80°C).

-

At regular intervals, dissolve the solid sample or dilute the solution and record the UV-Visible spectrum.

-

Expected Outcome: Thermal degradation will likely lead to a decrease in the absorbance at λmax.

-

Visualization of Concepts and Workflows

Conceptual Diagram of Chromophore Degradation

References

Research Protocol for Textile Dyeing with Disperse Yellow 65

This document provides a detailed research protocol for the application of Disperse Yellow 65 in textile dyeing, primarily focusing on polyester fabrics. The information is intended for researchers, scientists, and professionals in the field of textile chemistry and drug development.

Overview and Chemical Properties

Disperse Yellow 65 is a high-performance disperse dye known for its excellent fastness properties, making it suitable for applications requiring high resistance to fading.[1] It belongs to the anthraquinone chemical class.[2] The dye is primarily used for dyeing polyester fibers and their blends.[2][3][4]

Chemical and Physical Properties of Disperse Yellow 65:

| Property | Value |

| C.I. Name | Disperse Yellow 65 |

| C.I. Number | 671205[2][3] |

| CAS Number | 69912-86-3[2][3] |

| Molecular Formula | C21H12N2O2S[1][2][3] |

| Molecular Weight | 356.40 g/mol [1][2][3] |

| Chemical Structure | Anthraquinone[2] |

| Appearance | Yellow powder |

Quantitative Data: Fastness Properties

Disperse Yellow 65 exhibits high ratings in various fastness tests, indicating its durability on textile substrates. The following table summarizes its performance according to ISO standards.

Fastness Properties of Disperse Yellow 65:

| Fastness Test | Fading | Staining |

| Light Fastness (ISO) | 7[1][2][3] | - |

| Washing Fastness (ISO) | 5[2][3] | 5[2][3] |

| Perspiration Fastness (ISO) | 5[2][3] | 5[2][3] |

| Ironing Fastness (ISO) | 4-5[2][3] | 4-5[2][3] |

Experimental Protocol: High-Temperature Dyeing of Polyester

This protocol outlines the high-temperature exhaust dyeing method for polyester fabric using Disperse Yellow 65.

3.1. Materials and Reagents:

-

Polyester fabric

-

Disperse Yellow 65

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Non-ionic detergent

-

Distilled water

3.2. Equipment:

-

High-temperature dyeing machine

-

Beakers and graduated cylinders

-

Stirring rods

-

pH meter

-

Heating and stirring plate

-

Washing baths

3.3. Pre-treatment of Fabric:

Before dyeing, it is crucial to scour the polyester fabric to remove any impurities, oils, or sizes.

-

Prepare a scouring bath containing 5 g/L of a non-ionic detergent and 2 g/L of sodium carbonate.[5]

-

Treat the fabric in this solution at 60°C for 30 minutes with a liquor ratio of 50:1.[5]

-

Rinse the fabric thoroughly with warm water and then cold water.

-

Allow the fabric to air dry at room temperature.[5]

3.4. Dye Bath Preparation and Dyeing Procedure:

-

Prepare a paste of the required amount of Disperse Yellow 65 with an equal amount of a dispersing agent.[5][6] Add a small amount of water to create a fine dispersion.

-

Set the dye bath with water and add the dispersed dye paste.

-

Add a dispersing agent to the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6][7]

-

Introduce the pre-treated polyester fabric into the dye bath at a temperature of 60°C.[6]

-

Keep the bath at 60°C for 15 minutes to allow for even dye uptake.[6]

-

Raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.[5][6]

-

After dyeing, cool the dye bath to 60°C.[6]

-

Remove the fabric and rinse with hot water.[6]

3.5. After-treatment (Reduction Clearing):

Reduction clearing is essential to remove any unfixed dye from the fabric surface, which improves wash fastness.[6]

-

Prepare a clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.[5]

-

Treat the dyed fabric in this solution at 80°C for 45 minutes.[5]

-

Rinse the fabric thoroughly with hot water and then cold water.

-

Neutralize the fabric with a 1 g/L acetic acid solution for 5 minutes at 40°C.[5]

-

Finally, rinse the fabric with cold water and allow it to dry.[5]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the textile dyeing process with Disperse Yellow 65.

Caption: Workflow for dyeing polyester with Disperse Yellow 65.

References

- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. dimacolorgroup.com [dimacolorgroup.com]

- 4. autumnchem.com [autumnchem.com]

- 5. ijcmas.com [ijcmas.com]

- 6. textilelearner.net [textilelearner.net]

- 7. textilelearner.net [textilelearner.net]

Application Note: Characterization of Disperse Yellow 65 Particle Morphology using Field Emission Scanning Electron Microscopy (FESEM)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Yellow 65 is an anthraquinone-based disperse dye used extensively for dyeing synthetic fibers like polyester. The performance of the dye, including its dispersion stability, color yield, levelness, and fastness properties, is critically dependent on the morphology of its constituent particles.[1] Factors such as particle size, size distribution, shape, and state of aggregation directly influence the dyeing process. Field Emission Scanning Electron Microscopy (FESEM) is a powerful high-resolution imaging technique ideal for characterizing the surface topography and morphology of fine particles.[2][3] Compared to conventional Scanning Electron Microscopy (SEM), FESEM offers significantly improved spatial resolution, especially at low accelerating voltages, which minimizes sample charging and damage, making it perfectly suited for analyzing beam-sensitive and non-conductive organic dye powders.[4] This application note details the protocol for using FESEM to analyze the particle morphology of Disperse Yellow 65.

Principle of FESEM

FESEM operates by scanning a finely focused electron beam, generated from a field-emission source, across a sample's surface.[5] The interaction of the electron beam with the sample produces various signals, including secondary electrons (SE) and backscattered electrons (BSE). SE signals are primarily used for imaging surface topography with high resolution. The field-emission gun provides a brighter, more coherent electron beam compared to the thermionic emitters used in conventional SEMs, enabling nanometer-scale resolution.[4] This allows for the detailed visualization of individual dye particles, their shapes, surface textures, and any aggregation or agglomeration.[6]

Experimental Protocol: FESEM Analysis of Disperse Yellow 65 Powder

This protocol outlines the steps for preparing and imaging Disperse Yellow 65 powder to analyze its particle morphology.

1. Materials and Equipment

-

Disperse Yellow 65 powder sample

-

Ethanol or Isopropanol (reagent grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes

-

Ultrasonic bath

-

Vortex mixer

-

Aluminum SEM stubs

-

Double-sided conductive carbon tape

-

Silicon wafer chips (as an alternative substrate)

-

Sputter coater with a Gold (Au) or Gold/Palladium (Au/Pd) target

-

Field Emission Scanning Electron Microscope (FESEM)

-

Image analysis software (e.g., ImageJ)

2. Detailed Methodology

2.1. Sample Preparation (Wet Dispersion Method)

The wet dispersion or "drop casting" method is highly effective for fine powders as it helps to break up agglomerates and achieve a uniform particle distribution.[7][8]

-

Dispersion: Place a very small amount (e.g., 0.1 mg) of Disperse Yellow 65 powder into a 1.5 mL microcentrifuge tube. Add 1 mL of ethanol.

-

Homogenization: Vortex the mixture for 1 minute to create an initial suspension.

-

Deagglomeration: Place the tube in an ultrasonic bath for 15-20 minutes to break down particle agglomerates. The suspension should appear uniform.[9] For highly agglomerated powders, a more dilute suspension may be necessary.[9]

-

Mounting: Secure a clean aluminum SEM stub with double-sided carbon tape. For an even flatter surface, a small piece of a silicon wafer can be placed on the carbon tape.

-

Casting: Immediately after ultrasonication, pipette a small drop (5-10 µL) of the dilute suspension onto the prepared stub.[10]

-

Drying: Allow the solvent to fully evaporate in a dust-free environment. A gentle warming plate (e.g., 40°C) can accelerate drying.[9] This leaves a fine, dispersed layer of particles on the stub.[7]

2.2. Conductive Coating

Organic dyes are non-conductive and require a thin metallic coating to prevent electrostatic charging under the electron beam, which would otherwise cause image distortion.

-

Place the dried sample stub into a sputter coater.

-

Coat the sample with a thin layer (e.g., 5-10 nm) of Gold (Au) or a Gold/Palladium (Au/Pd) alloy. This conductive layer ensures a clear, stable image.

2.3. FESEM Imaging

-

Loading: Carefully load the coated sample into the FESEM chamber.

-

Instrument Settings: Set the instrument parameters for optimal imaging of the organic particles. Typical settings are:

-

Accelerating Voltage: 1–5 kV. A low voltage is crucial to reduce beam penetration and prevent damage to the organic sample while providing excellent surface detail.[5]

-

Detector: Secondary Electron (SE) detector (e.g., Everhart-Thornley) for topographical imaging.[5]

-

Working Distance: 5–10 mm.

-

Magnification: Start at a low magnification (~1,000x) to find representative areas and then increase to higher magnifications (e.g., 20,000x to 100,000x) to resolve individual particle morphology.[11]

-

-

Image Acquisition: Capture high-resolution digital images from several different areas on the stub to ensure the data is representative of the entire sample.

2.4. Image Analysis

-

Use image analysis software (e.g., ImageJ) to perform quantitative measurements on the captured FESEM micrographs.[12]

-

Measure parameters such as:

-

Particle Diameter: For hundreds of individual particles to generate a size distribution.

-

Aspect Ratio: To quantify particle shape (e.g., spherical vs. rod-like).

-

Circularity.

-

-

Qualitatively describe the particle morphology (e.g., smooth, irregular, crystalline) and the degree of aggregation.[13]

Data Presentation and Results

FESEM analysis provides both qualitative and quantitative data on particle morphology. The data can be effectively summarized in a table to compare different batches or processing conditions, such as before and after a milling process which is common for disperse dyes.[14] Disperse dye particles typically range from 0.5 to 2.0 microns.[1]

Table 1: Illustrative Morphological Analysis of Disperse Yellow 65 Samples

| Parameter | Sample A (Unmilled) | Sample B (Milled) |

| Mean Particle Diameter (nm) | 1850 | 750 |

| Particle Size Range (nm) | 800 - 4500 | 300 - 1500 |

| Aspect Ratio (Mean) | 1.8 | 1.2 |

| Morphology Description | Irregular, angular particles with some rod-like structures. | More uniform, rounded, and equiaxed particles. |

| State of Aggregation | Significant agglomeration observed in large clusters. | Particles are well-dispersated with minimal aggregation. |

Visualizations

Experimental Workflow

Logical Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. Scanning Electron Microscopy - Particle Analysis [houstonem.com]